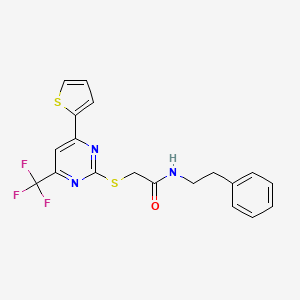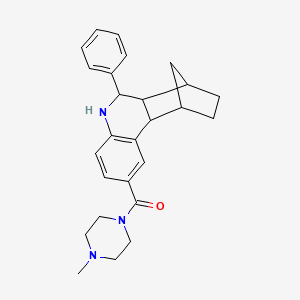![molecular formula C28H28N4O4 B11583734 N,N-diethyl-4-({[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetyl}amino)benzamide](/img/structure/B11583734.png)
N,N-diethyl-4-({[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-({[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetyl}amino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-({[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetyl}amino)benzamide typically involves multiple steps:
Formation of the phthalazinone derivative: This step involves the reaction of phthalic anhydride with hydrazine to form 3-methyl-4-oxo-3,4-dihydrophthalazine.
Attachment of the phenoxy group: The phthalazinone derivative is then reacted with 4-hydroxyphenylacetic acid to form the phenoxyacetyl derivative.
Formation of the benzamide core: The phenoxyacetyl derivative is then reacted with N,N-diethyl-4-aminobenzamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N-diethyl-4-({[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学的研究の応用
N,N-diethyl-4-({[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetyl}amino)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of N,N-diethyl-4-({[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetyl}amino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent.
N,N-diethyl-4-methylbenzamide: Similar structure but with different functional groups.
Uniqueness
N,N-diethyl-4-({[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetyl}amino)benzamide is unique due to its complex structure and the presence of multiple functional groups
特性
分子式 |
C28H28N4O4 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC名 |
N,N-diethyl-4-[[2-[4-(3-methyl-4-oxophthalazin-1-yl)phenoxy]acetyl]amino]benzamide |
InChI |
InChI=1S/C28H28N4O4/c1-4-32(5-2)27(34)20-10-14-21(15-11-20)29-25(33)18-36-22-16-12-19(13-17-22)26-23-8-6-7-9-24(23)28(35)31(3)30-26/h6-17H,4-5,18H2,1-3H3,(H,29,33) |
InChIキー |
QZMBKOMIWBQNTD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12,14-dimethyl-9-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B11583654.png)
![2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11583655.png)
![N-tert-butyl-3-[(2E)-2-(2,4-dichlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11583662.png)
![Ethyl 4,5-dimethyl-2-[({[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B11583672.png)
![N-(4-ethoxyphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583673.png)
![1-(4-chlorobenzyl)-8-[(4-hydroxybutyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11583679.png)
![3-benzyl-6-[5-(2,5-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11583686.png)
![6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11583693.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11583701.png)


![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methylaniline](/img/structure/B11583727.png)
![1-[2-(diethylamino)ethyl]-N-(2,4-dimethoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B11583731.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11583743.png)
